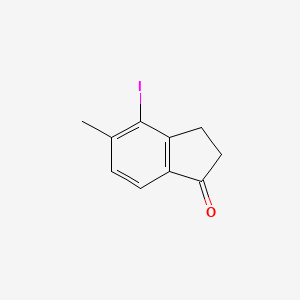

4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Description

Overview of the Indanone Structural Motif in Organic Chemistry Research

The indanone scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a cyclopentanone (B42830) ring, is recognized as a "privileged structural motif" in organic chemistry. rsc.orgresearchgate.net This designation stems from its frequent appearance in the core structure of numerous natural products and synthetically developed molecules with significant biological activity. researchgate.netresearchgate.net The inherent reactivity and rigid conformation of the indanone framework make it a versatile building block for constructing more complex molecular architectures. rsc.org

Indanone derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities. beilstein-journals.orgbeilstein-journals.orgnih.gov This broad utility has made the indanone core a key target in drug discovery and development programs. Beyond medicinal applications, these compounds are also employed as functional organic materials in fields such as dyes and organic light-emitting diodes (OLEDs). rsc.org

| Natural Product/Bioactive Molecule | Biological Activity |

| Pterosin Sesquiterpenes | Antimicrobial, Cytotoxic Activity d-nb.info |

| Jatropholones A and B | Cytotoxic, Antiplasmodial Properties researchgate.net |

| Indanocine | Antiproliferative Activity d-nb.info |

| Ninhydrin | Reagent in analytical chemistry, building block researchgate.net |

A table showcasing examples of biologically active molecules containing the indanone motif.

Strategic Significance of Iodine Substitution in Aromatic Systems within Synthetic Design

The presence of an iodine atom on an aromatic ring, as seen in 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, is of profound strategic importance in synthetic organic chemistry. Iodoarenes are highly valued as versatile synthetic intermediates. nih.gov The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering it highly reactive and susceptible to a variety of transformations. nih.gov

This reactivity makes iodoarenes ideal substrates for numerous transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the iodine substituent can be readily converted into other functional groups through lithium-halogen exchange or used to generate highly reactive λ³-iodanes (hypervalent iodine reagents), further expanding its synthetic utility. nih.gov The strategic placement of an iodine atom on a molecule therefore provides a reactive handle for late-stage functionalization, allowing for the diversification of complex molecular scaffolds.

Positional Specificity of Methyl and Iodine Substituents in this compound: Research Challenges and Opportunities

The specific substitution pattern of this compound, with substituents at the C4 and C5 positions, presents distinct challenges and opportunities in synthetic chemistry. The synthesis of polysubstituted aromatic compounds requires precise control over regioselectivity, which is often difficult to achieve. d-nb.inforug.nl In the context of indanones, intramolecular cyclization reactions like the Friedel-Crafts acylation are common, and the final substitution pattern is dictated by the directing effects of the substituents on the starting materials.

Achieving the desired 4-iodo-5-methyl pattern necessitates a synthetic strategy that can overcome potential steric hindrance and competing electronic effects. For instance, direct electrophilic iodination of a 5-methyl indanone precursor would likely face challenges. Electrophilic aromatic substitution (SEAr) reactions are notoriously difficult to control with high regioselectivity, often yielding mixtures of isomers. nih.govacs.org The development of regioselective synthetic methods is a central theme in modern organic chemistry. rug.nlchinesechemsoc.org Research in this area focuses on employing novel catalysts or reaction conditions to direct incoming groups to specific positions. d-nb.infochinesechemsoc.org For this particular compound, opportunities lie in developing multi-step synthetic sequences that install the substituents in a controlled, stepwise manner or exploring novel catalyst systems that can achieve high regioselectivity in a single step, which remains a significant challenge. chinesechemsoc.org

Historical Trajectories and Modern Relevance in Indanone Synthesis and Functionalization

The synthesis of 1-indanones has been a subject of intensive research for nearly a century, with the first publications appearing in the 1920s. beilstein-journals.orgresearchgate.net The historical development of synthetic methods has paved the way for the creation of a vast library of indanone derivatives.

Early and classical methods for constructing the indanone core primarily relied on intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govresearchgate.net Other foundational methods include the Nazarov cyclization. beilstein-journals.orgd-nb.info While robust, these methods often require harsh conditions (e.g., strong acids like polyphosphoric acid) and may lack functional group tolerance or regiochemical control. d-nb.inforug.nl

The modern era of organic synthesis has introduced more sophisticated and milder methodologies. Transition-metal catalysis, utilizing elements such as palladium, rhodium, nickel, and iridium, has revolutionized indanone synthesis. chinesechemsoc.orgorganic-chemistry.org These methods include carbonylative cyclizations, reductive cyclizations, and various C-H activation strategies that offer higher efficiency, selectivity, and functional group compatibility. organic-chemistry.orgrsc.org This evolution from harsh, classical reactions to refined, catalyst-controlled transformations reflects a broader trend in organic synthesis toward more sustainable and precise molecular construction. chinesechemsoc.orgorganic-chemistry.org

| Method Category | Specific Reaction Type | Typical Reagents/Conditions | Era |

| Classical Methods | Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids, PPA, H₂SO₄, AlCl₃ nih.govresearchgate.net | Historical |

| Nazarov Cyclization | Divinyl ketones, Lewis or Brønsted acids beilstein-journals.org | Historical | |

| Modern Methods | Palladium-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodides, CO, Pd catalyst organic-chemistry.org | Modern |

| Nickel-Catalyzed Reductive Cyclization | Enones, reducing agents, chiral Ni catalyst organic-chemistry.org | Modern | |

| Rhodium-Catalyzed [4+1] Cycloaddition | α-Carbonyl sulfoxonium ylides, activated alkenes organic-chemistry.org | Modern | |

| C-C Bond Activation/Carboacylation | 2-Styryl ketones, Ni or Rh catalysts chinesechemsoc.org | Modern |

A table comparing historical and modern synthetic approaches to the 1-indanone (B140024) core.

Structure

3D Structure

Properties

Molecular Formula |

C10H9IO |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

4-iodo-5-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 |

InChI Key |

GJIORQHQAPBTOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation and Diversification of 4 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Retrosynthetic Strategies for the 2,3-dihydro-1H-inden-1-one Core with Halogenation and Methylation

A logical retrosynthetic analysis of 4-iodo-5-methyl-2,3-dihydro-1H-inden-1-one suggests that the primary disconnection involves the late-stage introduction of the iodo and methyl groups. This approach simplifies the synthesis to the construction of a common intermediate, the 2,3-dihydro-1H-inden-1-one core, followed by sequential functionalization.

A primary retrosynthetic pathway would involve the disconnection of the carbon-iodine bond, leading back to 5-methyl-2,3-dihydro-1H-inden-1-one. This precursor can then be further disconnected to reveal a simpler aromatic starting material. The methyl group could be introduced prior to the formation of the indanone ring, for instance, starting from a substituted toluene (B28343) derivative. The indanone ring itself is typically formed through an intramolecular cyclization, most commonly a Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid or its corresponding acyl chloride.

An alternative strategy could involve the simultaneous introduction of the iodo and methyl functionalities, although this is often less controlled and can lead to issues with regioselectivity. Therefore, a stepwise approach is generally preferred.

De Novo Synthesis Approaches to the Indanone Framework

The construction of the fundamental 2,3-dihydro-1H-inden-1-one skeleton can be achieved through a variety of powerful synthetic methods. These approaches can be broadly categorized into transition metal-catalyzed reactions and classical intramolecular cyclizations.

Transition Metal-Catalyzed Annulation and Cyclocarbonylation Reactions

In recent years, transition-metal-catalyzed reactions have emerged as highly efficient and versatile tools for the synthesis of complex carbocyclic frameworks, including indanones. organic-chemistry.orgresearchgate.net These methods often offer advantages in terms of atom economy, functional group tolerance, and the ability to construct the ring system in a single step from readily available starting materials.

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a notable example. rsc.org In this approach, an ortho-alkenyl or ortho-allyl-iodobenzene derivative can undergo a palladium-catalyzed reaction with carbon monoxide to afford the corresponding indanone. The regioselectivity of such reactions is a critical aspect, often influenced by the nature of the catalyst, ligands, and substrates. researchgate.net

Rhodium-catalyzed annulation reactions have also been extensively explored for indanone synthesis. researchgate.net These can involve the coupling of aromatic compounds with alkynes or alkenes, often proceeding through C-H activation pathways. The directing group strategy is frequently employed to control the regioselectivity of the C-H activation and subsequent cyclization.

| Catalyst System | Reactants | Reaction Type | Reference |

| Palladium(II) acetate (B1210297) / Ligand | ortho-alkenyl aryl iodide, CO | Carbonylative Cyclization | rsc.org |

| Rhodium(III) complex | Aromatic amide, Alkyne | C-H Activation/Annulation | researchgate.net |

| Nickel(0) complex | o-allylbenzamide, Arylboronic acid | Carboacylation | rsc.org |

Intramolecular Cyclization Pathways (e.g., Friedel-Crafts)

The intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis of 1-indanones. organic-chemistry.orgbeilstein-journals.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a strong Lewis acid or Brønsted acid.

The choice of acid catalyst is crucial and can significantly impact the reaction yield and selectivity. Common catalysts include aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and triflic acid. researchgate.netmdpi.com For the synthesis of 5-methyl-2,3-dihydro-1H-inden-1-one, a potential precursor to the target molecule, the starting material would be 3-(4-methylphenyl)propanoic acid. The cyclization of this substrate would be expected to yield the desired 5-methyl-1-indanone (B1336591) due to the directing effect of the methyl group.

Recent advancements in Friedel-Crafts chemistry have focused on developing milder and more environmentally benign catalytic systems, including the use of solid-supported acids and metal triflates. researchgate.net

Chemo- and Regioselective Ring-Forming Methodologies

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted indanones. The substitution pattern on the aromatic ring of the precursor plays a significant role in directing the intramolecular cyclization. In the case of Friedel-Crafts reactions, electron-donating groups on the aromatic ring generally facilitate the reaction and direct the cyclization to the ortho and para positions.

For the synthesis of this compound, a key consideration is the regioselective formation of the indanone ring to produce the 5-methyl substituted core. Starting from 3-(m-tolyl)propanoic acid could potentially lead to a mixture of 4-methyl- and 6-methyl-1-indanones. Therefore, starting with a para-substituted precursor like 3-(p-tolyl)propanoic acid is a more direct route to the required 5-methyl-1-indanone intermediate. The regioselectivity of such cyclizations can sometimes be influenced by the reaction conditions, such as the choice of acid catalyst and solvent. nih.gov

Post-Synthetic Functionalization: Strategic Introduction of Iodine and Methyl Groups

Once the 5-methyl-2,3-dihydro-1H-inden-1-one core is synthesized, the next critical step is the regioselective introduction of the iodine atom at the 4-position.

Directed Halogenation Techniques for Site-Specific Iodination

The direct iodination of aromatic ketones can be challenging in terms of regioselectivity. However, the existing carbonyl and methyl groups on the 5-methyl-1-indanone ring can influence the position of electrophilic substitution. The methyl group is an ortho-, para-director, while the deactivating effect of the carbonyl group needs to be considered.

Electrophilic iodination using reagents such as iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or N-iodosuccinimide (NIS) are common methods for introducing iodine onto an aromatic ring. arkat-usa.org The regioselectivity is governed by the electronic and steric effects of the substituents already present. In the case of 5-methyl-1-indanone, the position ortho to the activating methyl group (the 4-position) is a likely site for electrophilic attack.

A study on the direct α-iodination of aromatic ketones, including indan-1-one, using copper(II) oxide and iodine in methanol (B129727) has been reported. organic-chemistry.org However, this method targets the position alpha to the carbonyl group and not the aromatic ring. For nuclear iodination, electrophilic aromatic substitution remains a primary approach. The combination of iodine and iodic acid has been shown to be effective for the regioselective iodination of hydroxylated aromatic ketones, with iodination occurring at the ortho and/or para positions to the activating hydroxyl group. arkat-usa.org A similar principle would apply to the methyl group in 5-methyl-1-indanone, favoring iodination at the 4-position.

| Iodinating Agent | Conditions | Selectivity | Reference |

| Iodine / Iodic Acid | 95% Ethanol, 35-40 °C | Ortho/para to activating group | arkat-usa.org |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Governed by electronics | organic-chemistry.org |

| Pd(OAc)₂ / I₂ | With directing group | Ortho-iodination | General principle |

Methylation Strategies: Aromatic and Aliphatic Approaches

The introduction of the C-5 methyl group onto the indanone scaffold can be achieved through two primary strategies: an "aromatic approach," where the methyl group is incorporated into the starting material prior to cyclization, and an "aliphatic approach," involving the functionalization of a pre-formed indanone ring.

The aromatic approach is the most direct method for synthesizing 5-methyl substituted indanones. This strategy typically involves the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor where the aryl group is already methylated. For the synthesis of the 5-methyl-1-indanone core, the logical precursor is 3-(4-methylphenyl)propanoic acid. The cyclization is generally promoted by a strong acid, with polyphosphoric acid (PPA) or Lewis acids being common choices.

Alternatively, aliphatic methylation of the indanone core is a well-established transformation for ketones. This typically proceeds via the formation of an enolate at the α-position (C-2) followed by quenching with an electrophilic methyl source, such as methyl iodide. While this method is highly efficient for producing 2-methyl-1-indanone, it does not yield the desired 5-methyl regioisomer. Direct C-H methylation of the aromatic ring of an existing indanone is challenging and generally lacks the regioselectivity and efficiency of the Friedel-Crafts approach starting with a methylated aromatic precursor. Therefore, the aromatic strategy remains the preferred route for obtaining the 5-methyl-2,3-dihydro-1H-inden-1-one backbone.

Leveraging Pre-functionalized Indanone Precursors for Iodination

With the 5-methyl-2,3-dihydro-1H-inden-1-one scaffold in hand, the subsequent introduction of an iodine atom at the C-4 position is accomplished via electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. The C-5 methyl group is an activating, ortho-para director, while the C-1 carbonyl group is a deactivating, meta-director. The 4-position is ortho to the activating methyl group, making it a favorable site for electrophilic attack.

Various reagent systems have been developed for the effective iodination of activated aromatic ketones. These methods often utilize molecular iodine (I₂) in the presence of a strong oxidizing agent to generate a more potent electrophilic iodine species (I⁺). The choice of oxidant and reaction conditions can be tailored to optimize yield and selectivity while minimizing side reactions. researchgate.netresearchgate.netmdpi.com The table below summarizes several common iodination systems applicable to this transformation. researchgate.netresearchgate.netbabafaridgroup.edu.injocpr.com

| Iodinating System | Typical Oxidant/Co-reagent | Solvent | Key Advantages |

|---|---|---|---|

| I₂ / H₂O₂ | Hydrogen Peroxide | Methanol or Solvent-Free | Environmentally benign ("green") oxidant; water is the only byproduct. researchgate.net |

| I₂ / HIO₃ | Iodic Acid | Water/Ethanol | Efficient for hydroxylated aromatic ketones and can be accelerated by microwave irradiation. jocpr.com |

| I₂ / CAN | Ceric Ammonium Nitrate | Acetonitrile | Provides high regioselectivity and excellent yields for activated aromatic compounds. researchgate.net |

| I₂ / HNO₃ | Nitric Acid | Acetic Acid | Effective under ambient conditions with short reaction times. babafaridgroup.edu.in |

The selection of the optimal iodination method would depend on factors such as substrate tolerance to acidic conditions, desired reaction time, and environmental considerations.

Stereocontrolled Synthesis of Chiral 2,3-dihydro-1H-inden-1-one Systems and Analogues

The development of asymmetric methodologies to control the stereochemistry of the indanone core is of paramount importance for pharmaceutical applications. While the parent this compound is achiral, analogues bearing substituents at the C-2 or C-3 positions possess stereogenic centers. Advanced catalytic and auxiliary-based methods are employed to synthesize such chiral indanone systems with high enantiopurity.

Transition metal-catalyzed asymmetric reactions represent a powerful tool for the enantioselective synthesis of chiral indanones. Rhodium and Iridium complexes featuring chiral ligands have proven particularly effective.

Rhodium-catalyzed reactions, such as the asymmetric intramolecular 1,4-addition of boronic acids or the isomerization of racemic α-arylpropargyl alcohols, can deliver chiral 3-aryl-1-indanones with high enantiomeric excess (ee). acs.orgacs.org The success of these transformations is highly dependent on the design of the chiral ligand, with axially chiral bisphosphines and monophosphoramidites (like MonoPhos) demonstrating excellent performance. acs.orgacs.orgnih.gov

| Reaction Type | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Intramolecular 1,4-Addition | (R)-MonoPhos | up to 95 | up to 95 | acs.org |

| Isomerization of Propargyl Alcohol | (R,R)-Axially Chiral Bisphosphine | 91 | >99 | acs.orgnih.gov |

| Domino Conjugate Addition | (S)-BINAP | up to 95 | up to 98 | rsc.org |

Iridium-catalyzed asymmetric hydrogenation of prochiral indenones (the unsaturated precursors to indanones) is another highly efficient route. nih.gov Chiral Ir-complexes with bidentate P,N-ligands can reduce the carbon-carbon double bond with exceptional levels of stereoinduction, affording chiral indanones in high yields and ee. nih.govrsc.org This method is complementary to other catalytic systems and is particularly effective for a broad range of substrates. nih.govresearchgate.net

The use of chiral auxiliaries is a classical yet robust strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral starting material is covalently attached to a single-enantiomer auxiliary. blogspot.com The auxiliary then directs the stereochemical course of a subsequent bond-forming reaction, after which it can be cleaved and recovered. wikipedia.org

Evans oxazolidinone auxiliaries are widely used for this purpose, particularly in stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netyoutube.com A plausible strategy for a chiral indanone analogue could involve acylating an Evans auxiliary with a suitable propanoic acid derivative. Deprotonation would form a stereochemically defined (Z)-enolate, which could then react diastereoselectively with an electrophile to set a stereocenter at what will become the C-2 position of the indanone. Subsequent cleavage of the auxiliary and intramolecular Friedel-Crafts cyclization would furnish the enantiomerically enriched 2-substituted indanone. The high degree of diastereoselectivity is achieved via a chair-like transition state where the substituents are oriented to minimize steric hindrance, guided by the chiral scaffold of the auxiliary. blogspot.comyoutube.com

Sustainable Synthesis Protocols and Process Intensification for this compound

Modern synthetic chemistry places a strong emphasis on sustainability and process efficiency. For the synthesis of indanones, this translates to the use of greener reaction conditions and the adoption of process intensification technologies like microwave heating and continuous flow chemistry. nih.gov

The intramolecular Friedel-Crafts acylation, a key step in indanone synthesis, traditionally requires harsh conditions and long reaction times. beilstein-journals.orgresearchgate.netresearchgate.net Microwave-assisted synthesis offers a significant improvement, dramatically reducing reaction times from hours to minutes while often improving yields. acs.orgacs.orgresearchgate.net This efficiency gain is attributed to the rapid, uniform heating of the reaction mixture by microwave irradiation. beilstein-journals.orgtandfonline.com

| Method | Reaction Time | Typical Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 5 - 18 hours | ~70-80 | acs.orgacs.org |

| Microwave Irradiation | 10 - 20 minutes | ~75-85 | acs.orgacs.org |

Process intensification through continuous flow chemistry provides further advantages in terms of safety, scalability, and consistency. pharmasalmanac.compharmafeatures.com In a flow process, reagents are continuously pumped through a reactor where efficient mixing and heat exchange occur. azolifesciences.commanetco.be This allows for precise control over reaction parameters and enables the safe use of highly reactive intermediates or hazardous reagents. pharmasalmanac.comresearchgate.net For the synthesis of 4-iodo-5-methyl-1-indanone, a hazardous iodination step or a highly exothermic Friedel-Crafts cyclization could be performed more safely and efficiently in a flow reactor, minimizing risks associated with thermal runaways and improving batch-to-batch reproducibility. pharmasalmanac.compharmafeatures.com This technology is a cornerstone of modern, sustainable pharmaceutical manufacturing. pharmafeatures.commanetco.be

Comprehensive Chemical Reactivity and Mechanistic Studies of 4 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Reactivity Profiles of the Aryl Iodide Moiety

The aryl iodide bond is a versatile functional group in organic synthesis, primarily due to the relatively low bond dissociation energy of the C-I bond and its susceptibility to oxidative addition by transition metal catalysts. This makes it an excellent electrophilic partner in numerous cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. nih.gov The aryl iodide in 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one serves as an ideal substrate for these transformations. The general catalytic cycle for these reactions, particularly with palladium catalysts, involves three key steps: oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), transmetalation with an organometallic nucleophile (for Suzuki and related reactions) or migratory insertion of an alkene/alkyne (for Heck and Sonogashira reactions), and finally, reductive elimination to yield the coupled product and regenerate the active catalyst. wikipedia.orglibretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The high reactivity of aryl iodides allows these reactions to proceed under relatively mild conditions. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for vinylation of aryl rings. The reaction mechanism involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The high reactivity of aryl iodides compared to bromides or chlorides makes them superior substrates for this transformation, often allowing the reaction to proceed at room temperature. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a pivotal method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the efficient amination of a wide variety of aryl halides, including iodides. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Potential Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 4-Aryl-5-methyl-2,3-dihydro-1H-inden-1-one |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | 4-Vinyl-5-methyl-2,3-dihydro-1H-inden-1-one |

| Sonogashira | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 4-Alkynyl-5-methyl-2,3-dihydro-1H-inden-1-one |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ with ligands (e.g., XPhos, BINAP) | NaOt-Bu, K₃PO₄ | 4-Amino-5-methyl-2,3-dihydro-1H-inden-1-one |

While transition metal-catalyzed reactions are dominant, the C-I bond can also undergo nucleophilic substitution. The most common mechanism for this on an aromatic ring is the Nucleophilic Aromatic Substitution (SNAr) pathway. This process typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. diva-portal.org The indanone ring itself does not provide strong activation, making the SNAr pathway for this compound less favorable compared to activated systems. However, under forcing conditions or with highly potent nucleophiles, such reactions may be induced. An alternative pathway is the concerted SNAr (cSNAr) process, which avoids a discrete intermediate and may be operative in some systems. nih.gov

The C-I bond is highly suitable for the preparation of organometallic reagents through metal-halogen exchange. These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile and a strong base. adichemistry.com

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent. wikipedia.org This involves the oxidative insertion of magnesium into the carbon-iodine bond. adichemistry.com The surface of the magnesium metal often requires activation, which can be achieved using agents like iodine or 1,2-dibromoethane. wikipedia.org The resulting organomagnesium compound is a powerful nucleophile that can react with a wide range of electrophiles.

Organolithium Compounds: Organolithium reagents can be prepared either by direct reaction with lithium metal or, more commonly, through lithium-halogen exchange with an existing alkyllithium reagent (e.g., n-butyllithium or t-butyllithium). wikipedia.org This exchange is typically very fast at low temperatures. Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. fishersci.comfishersci.fr

| Reagent Type | Reagents and Conditions | Intermediate Formed | Key Characteristics |

|---|---|---|---|

| Grignard Reagent | Mg(0), Anhydrous THF or Et₂O | 4-(Iodomagnesium)-5-methyl-2,3-dihydro-1H-inden-1-one | Strong nucleophile, strong base. mnstate.edu |

| Organolithium Compound | 2 equiv. t-BuLi or n-BuLi, Anhydrous ether, -78 °C | 4-Lithio-5-methyl-2,3-dihydro-1H-inden-1-one | Highly reactive nucleophile, very strong base. wikipedia.org |

Transformations at the Ketone Functionality

The ketone group in this compound is a site of rich chemical reactivity, involving both the carbonyl carbon itself and the adjacent α-carbons.

The carbonyl group can be readily transformed into other functional groups through reduction or oxidation.

Reduction: The ketone can be reduced to a secondary alcohol (4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-ol) using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for this transformation, while the more powerful lithium aluminum hydride (LiAlH₄) can also be used. smolecule.com

Oxidation: While the ketone is already an oxidized functional group, further oxidation is possible through reactions like the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl carbon, yielding a lactone.

The protons on the carbon atom alpha to the carbonyl group (the C2 position) are acidic due to resonance stabilization of the conjugate base, the enolate. This enolate is a soft nucleophile and a key intermediate for forming new bonds at the α-position.

Aldol (B89426) Condensations: Under basic or acidic conditions, the indanone can form an enolate that can then attack a carbonyl compound in an aldol reaction. magritek.com If the indanone reacts with itself, it is a self-aldol reaction. More synthetically useful is the crossed-aldol reaction, where the enolate of the indanone attacks a different aldehyde or ketone, leading to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. youtube.com Intramolecular aldol condensations are possible in molecules containing two carbonyl groups. youtube.comkhanacademy.org

Alkylations: The enolate can also act as a nucleophile in an SN2 reaction with an alkyl halide, a process known as enolate alkylation. nih.gov This is a direct method for forming a new carbon-carbon bond at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating the enolate quantitatively. fishersci.fr

Halogenations: In the presence of acid or base and a halogen (Cl₂, Br₂, or I₂), ketones can undergo α-halogenation. youtube.com The acid-catalyzed mechanism proceeds through the enol tautomer, and typically results in monosubstitution. libretexts.org The base-promoted reaction proceeds through the enolate and can be difficult to stop at monosubstitution, often leading to polyhalogenation. youtube.com

| Reaction | Reagents | Intermediate | Potential Product |

|---|---|---|---|

| Aldol Condensation | 1. Base (NaOH, LDA) or Acid (H⁺) 2. Aldehyde (R'CHO) | Enolate/Enol | 2-(1-Hydroxy-alkyl)-4-iodo-5-methyl-inden-1-one |

| Alkylation | 1. Base (LDA, NaH) 2. Alkyl Halide (R'-X) | Enolate | 2-Alkyl-4-iodo-5-methyl-2,3-dihydro-1H-inden-1-one |

| Halogenation | Br₂, Acetic Acid (acid-catalyzed) or NaOH (base-promoted) | Enol/Enolate | 2-Bromo-4-iodo-5-methyl-2,3-dihydro-1H-inden-1-one |

Derivatization to Imines, Oximes, and Hydrazones

The carbonyl group of this compound serves as a prime site for nucleophilic attack, readily undergoing condensation reactions with primary amines and their derivatives to yield a variety of C=N bonded compounds. These reactions typically proceed via a two-step mechanism involving initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to furnish the final product. The reactions are generally catalyzed by either acid or base.

Imines are formed through the reaction with primary amines. The equilibrium for imine formation can be driven to completion by the removal of water.

Oximes result from the condensation with hydroxylamine. The formation of oximes is often used for the characterization and purification of ketones.

Hydrazones are synthesized by reacting the indanone with hydrazine (B178648) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine). These derivatives are often highly crystalline solids.

| Reactant | Product | Typical Conditions |

| Primary Amine (R-NH₂) | Imine | Acid catalyst (e.g., TsOH), azeotropic removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mild acid or base catalyst |

| Hydrazine (N₂H₄) | Hydrazone | Acid catalyst |

Reactivity of the Aromatic Methyl Group

The methyl group attached to the aromatic ring at the 5-position exhibits reactivity characteristic of a benzylic position.

Benzylic Functionalization and Oxidation Reactions

The benzylic protons of the methyl group are susceptible to abstraction, leading to the formation of a stabilized benzylic radical or anion. This reactivity allows for a range of functionalization reactions. Oxidation of the methyl group can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, typically yielding the corresponding carboxylic acid, 4-iodo-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid. Milder oxidizing agents can potentially lead to the formation of the corresponding alcohol or aldehyde.

| Reagent | Product |

| KMnO₄, heat | 4-iodo-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

| N-Bromosuccinimide (NBS), light/radical initiator | 5-(bromomethyl)-4-iodo-2,3-dihydro-1H-inden-1-one |

Free Radical Reactions Involving the Methyl Group

The benzylic C-H bonds of the methyl group are relatively weak and can be homolytically cleaved to form a benzylic radical. This intermediate can then participate in various free radical reactions. A common example is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or light, which selectively introduces a bromine atom at the benzylic position. This brominated derivative serves as a versatile intermediate for further synthetic transformations.

Ring-Opening, Ring-Expansion, and Ring-Contraction Reactions of the Indanone Core

The strained five-membered ring of the indanone core, fused to the aromatic ring, can undergo rearrangement reactions under specific conditions, leading to changes in the ring size.

Ring-Expansion reactions, such as the Baeyer-Villiger oxidation, can be employed to convert the cyclic ketone into a lactone. Treatment of this compound with a peroxy acid (e.g., m-CPBA) would be expected to yield the corresponding six-membered lactone.

Ring-Contraction reactions are less common for the indanone system but can be envisioned under specific photochemical or thermal conditions, potentially leading to the formation of highly strained bicyclic systems. However, such reactions would likely require specialized reagents and conditions.

Pericyclic Reactions and Rearrangements involving the Indanone System

The enol or enolate of this compound can potentially participate in pericyclic reactions. For instance, the enolate could act as a diene in a Diels-Alder reaction with a suitable dienophile, although the aromatic fusion would likely influence the reactivity.

Rearrangements such as the Favorskii rearrangement could be induced by treating an α-halogenated derivative of the indanone with a base. This would lead to a ring-contracted carboxylic acid derivative. For example, bromination at the 2-position followed by treatment with a strong base could potentially yield a cyclopropanone (B1606653) intermediate that would then rearrange.

It is important to note that the specific outcomes of these reactions can be influenced by the steric and electronic effects of the iodo and methyl substituents on the aromatic ring.

Advanced Spectroscopic and Structural Characterization for Research Level Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Dynamics

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. For a molecule with a substituted aromatic ring and a non-planar five-membered ring like 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, advanced NMR methods are indispensable for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for understanding its dynamic behavior.

While standard 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would establish the basic connectivity of the molecule, more advanced techniques would be required for a complete picture.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the spatial proximity of protons that are not directly bonded. For this compound, a NOESY experiment would reveal through-space correlations between the protons of the methyl group and the adjacent aromatic proton, confirming their geometric relationship. It could also show correlations between protons on the five-membered ring, helping to define its conformation.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates NMR signals based on the diffusion rate of molecules in solution. It is a powerful tool for analyzing mixtures and confirming the association of all signals with a single molecular entity. A DOSY experiment on a purified sample of this compound would show all proton signals aligned horizontally, confirming they all belong to a molecule of the same size and hydrodynamic radius.

A hypothetical data table illustrating expected NOESY correlations is presented below.

| Proton 1 | Proton 2 | Expected NOESY Correlation | Implication |

| Methyl Protons (at C5) | Aromatic Proton (at C6) | Yes | Confirms proximity and substitution pattern. |

| Methylene (B1212753) Protons (at C2) | Methylene Protons (at C3) | Yes | Provides information on the five-membered ring's puckering and conformation. |

| Aromatic Proton (at C6) | Aromatic Proton (at C7) | Yes | Confirms ortho relationship on the aromatic ring. |

Isotopic labeling, where atoms like ¹²C or ¹H are replaced with their NMR-active isotopes ¹³C or ²H (deuterium), is a powerful method for tracing reaction pathways and understanding molecular dynamics. While typically used for larger biomolecules, it can be applied to small molecules to probe specific structural questions or reaction mechanisms. For instance, if studying a reaction involving the methyl group of this compound, synthesizing the molecule with a ¹³C-labeled methyl group would allow for precise tracking of this group's fate via ¹³C NMR.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry provides vital information about a molecule's mass and, through fragmentation, its structural components. Advanced MS techniques are particularly useful for distinguishing between closely related isomers and elucidating complex fragmentation pathways.

In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented through collision with an inert gas, and the resulting fragment ions (daughter ions) are analyzed. This provides a fragmentation fingerprint that is highly characteristic of the molecule's structure. For this compound, MS/MS could be used to:

Confirm the presence and connectivity of the indanone core.

Observe characteristic losses, such as the loss of an iodine atom (I•), a methyl radical (CH₃•), or carbon monoxide (CO) from the ketone group.

Differentiate it from its isomers, such as 5-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one, which would likely exhibit a different fragmentation pattern due to the different substitution on the aromatic ring.

A table of predicted fragments is shown below.

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Assignment |

| 272 | 145 | I• | [M-I]⁺ ion |

| 272 | 244 | CO | [M-CO]⁺ ion |

| 272 | 117 | I•, CO | [M-I-CO]⁺ ion |

IMS-MS adds another dimension of separation to mass analysis. Ions are separated based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. This allows for the separation of isomers that have the same mass-to-charge ratio but different three-dimensional shapes. For the target compound, IMS-MS could potentially distinguish it from other structural isomers by their different collision cross-sections (CCS), which is a measure of their shape.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Hydrogen Bonding Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and, more subtly, its conformation and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching of the carbonyl (C=O) group, typically around 1700-1720 cm⁻¹. The exact position of this band can be sensitive to the electronic effects of the substituents on the aromatic ring. Other key bands would include C-H stretches for the aromatic, methyl, and methylene groups, and C=C stretches for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective for observing the vibrations of the carbon skeleton and could provide clearer signals for the aromatic ring vibrations.

Analysis of the fine structure of these vibrational bands, particularly at low temperatures or in different solvents, could yield information about conformational isomers or potential weak intermolecular interactions like hydrogen bonding (if a protic solvent were present) or halogen bonding involving the iodine atom.

Below is a table of expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C=C (Aromatic) | Stretch | ~1600, ~1470 |

| C-H (Aromatic) | Stretch | ~3050-3100 |

| C-H (Aliphatic) | Stretch | ~2850-2960 |

| C-I | Stretch | ~500-600 |

X-ray Diffraction Crystallography for Solid-State Structure and Stereochemistry

X-ray diffraction crystallography is a powerful analytical technique that provides definitive information about the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This yields a detailed three-dimensional model of the molecule.

The data obtained from such an analysis would allow for the unambiguous determination of key structural parameters. This includes the precise bond lengths between all atoms (e.g., carbon-carbon, carbon-oxygen, carbon-iodine), the bond angles that define the geometry of the fused ring system, and the torsion angles that describe the conformation of the five-membered cyclopentanone (B42830) ring.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding (involving the iodine atom), dipole-dipole interactions, and van der Waals forces. For this compound, this would be crucial in understanding how the iodine and methyl substituents influence the solid-state assembly.

Should the compound crystallize in a chiral space group, the analysis would also provide the absolute stereochemistry of a single enantiomer, definitively assigning the configuration (R or S) at any stereocenters.

A comprehensive crystallographic study on this compound would typically yield a set of data summarized in a table similar to the one conceptualized below.

Interactive Data Table: Crystallographic Data for this compound (Note: No experimental data is publicly available for this specific compound. The following table is a representation of the data that would be generated from an X-ray crystallographic analysis.)

| Parameter | Value (Illustrative) | Description |

| Chemical Formula | C₁₀H₉IO | The elemental composition of the molecule. |

| Formula Weight | 272.08 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. |

| a (Å) | Value | The length of the 'a' axis of the unit cell. |

| b (Å) | Value | The length of the 'b' axis of the unit cell. |

| c (Å) | Value | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | Value | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | Value | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | Value | The theoretical density of the crystal. |

| R-factor (%) | Value | A measure of the agreement between the crystallographic model and the data. |

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Characterization

While this compound is achiral as a molecule, the introduction of a substituent at the 2 or 3 position of the indenone core could create a chiral center. In such a case, or for chiral derivatives, chiroptical spectroscopic methods become essential for characterizing the individual enantiomers. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum displays positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral molecule. The carbonyl group (C=O) and the iodinated aromatic ring in this compound are strong chromophores. For a chiral derivative, the sign and intensity of the Cotton effects are uniquely characteristic of a specific enantiomer's absolute configuration. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute stereochemistry (R/S configuration) can be determined.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule shows a characteristic shape, particularly in the vicinity of an absorption band, which is also referred to as a Cotton effect. The shape of this curve is directly related to the stereochemistry of the molecule.

For a hypothetical chiral derivative of this compound, these techniques would provide definitive proof of its enantiomeric nature and allow for the assignment of its absolute configuration. The data from an ECD analysis would be presented in a table format.

Interactive Data Table: ECD Spectral Data for a Chiral Derivative of this compound (Note: This is a hypothetical representation for a chiral derivative, as experimental data is not available.)

| Wavelength (nm) | Δελ (M⁻¹cm⁻¹) | Cotton Effect Sign | Associated Transition (Tentative) |

| ~320 | Value | Positive/Negative | n → π* (Carbonyl) |

| ~280 | Value | Positive/Negative | π → π* (Aromatic) |

| ~245 | Value | Positive/Negative | π → π* (Aromatic) |

Theoretical and Computational Chemistry Approaches to 4 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, these calculations can elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. scielo.org.mx It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can be employed to determine a variety of ground-state properties. researchgate.net

Optimized Molecular Geometry: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable three-dimensional arrangement of atoms in the molecule. scielo.org.mxresearchgate.net This involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. Other electronic properties such as ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) can also be derived from HOMO and LUMO energies.

Reaction Mechanisms: DFT is also a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying the pathways of nucleophilic substitution at the iodinated carbon or reactions involving the carbonyl group. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction's feasibility and kinetics can be obtained.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron |

| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Beyond DFT, other quantum chemical methods can provide valuable insights into the electronic descriptors of this compound.

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules and serve as a benchmark for other methods. These methods can be used to calculate electronic properties and to study reaction mechanisms with a high degree of confidence.

Semi-Empirical Methods: Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. researchgate.netscispace.com They are significantly faster than DFT and ab initio methods, making them suitable for preliminary studies of large molecules or for screening large numbers of compounds. scispace.com While generally less accurate, they can provide useful qualitative insights into the electronic structure and reactivity of this compound. scispace.com

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These methods are much faster than quantum mechanical calculations and are well-suited for studying the conformational landscape of flexible molecules. For this compound, MM can be used to identify low-energy conformers and to understand the steric interactions between different parts of the molecule.

Molecular Dynamics (MD): MD simulations build upon MM by simulating the movement of atoms and molecules over time. nih.govmanipal.edu This allows for the study of the dynamic behavior of this compound, including its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor). MD simulations can provide insights into the flexibility of the molecule and the time-averaged properties of the system.

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. scielo.org.mxmdpi.com These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule. DFT and ab initio calculations can be used to compute these vibrational frequencies and their corresponding intensities. scielo.org.mx The calculated IR spectrum can be a valuable tool for interpreting experimental spectra and for identifying the presence of specific functional groups.

A hypothetical comparison of experimental and calculated spectroscopic data is shown below.

| Nucleus | Experimental ¹³C NMR Shift (ppm) | Calculated ¹³C NMR Shift (ppm) |

| Carbonyl C | 207.0 | 206.5 |

| Iodinated Aromatic C | 95.0 | 94.2 |

| Methyl C | 20.0 | 19.8 |

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics involves the use of computational methods to analyze chemical data. For this compound, chemoinformatic tools can be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Quantitative Structure-Property Relationship (QSPR): QSPR studies aim to establish a mathematical relationship between the calculated molecular descriptors and an experimentally measured property. For a series of related indanone derivatives, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time based on their computed molecular descriptors. This approach can be valuable for designing new compounds with desired properties. While specific QSPR studies on this compound are not available, the principles of QSPR could be applied to a series of similar compounds to predict their physicochemical properties.

Virtual Screening and Design of Novel Indanone Analogues

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including the anti-Alzheimer's drug Donepezil. nih.govresearchgate.net The specific compound, this compound, serves as a valuable starting point for the computational design of new, potentially more potent and selective therapeutic agents. Virtual screening and other in silico design strategies provide a rapid and cost-effective means to explore the vast chemical space around this core structure, identifying analogues with enhanced biological activity. researchgate.netnih.gov

Structure-Based Virtual Screening (SBVS)

Structure-Based Virtual Screening is a powerful technique that relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to identify potential inhibitors. acs.org For the indanone scaffold, which is known to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), SBVS is a particularly relevant approach. acs.orgnih.gov

The process begins with a large library of virtual compounds, which can be generated by computationally modifying the this compound template. Modifications would typically involve substituting the iodo and methyl groups with a diverse range of functional groups to probe for new interactions within the target's active site. Molecular docking programs are then used to predict the binding mode and affinity of each designed analogue within the active site of the target protein (e.g., AChE, PDB code: 4EY7). acs.orgnih.gov Compounds are ranked based on a scoring function that estimates the binding energy; those with the best scores are prioritized for synthesis and experimental testing. nih.gov

For example, in studies on similar indanone derivatives, docking has revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov The design of novel analogues of this compound would aim to optimize these interactions.

Hypothetical Virtual Screening Workflow and Results:

| Analogue ID | Modification on Parent Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions (AChE Active Site) |

| Parent | 4-Iodo, 5-Methyl | -7.5 | Hydrophobic interactions with Trp84, Tyr334 |

| ANA-01 | 4-Amino, 5-Methyl | -8.9 | H-bond with Ser200; Cation-π with Trp84 |

| ANA-02 | 4-Iodo, 5-Trifluoromethyl | -8.2 | Enhanced hydrophobic interactions |

| ANA-03 | 4-Hydroxy, 5-Methyl | -8.5 | H-bond with His440 |

| ANA-04 | 4-Cyano, 5-Methyl | -7.9 | Dipole-dipole interactions |

This table is illustrative, showing the type of data generated during a virtual screening campaign.

Ligand-Based Design and QSAR

When a high-resolution structure of the biological target is unavailable, ligand-based methods are employed. These approaches use the structural and chemical properties of known active compounds to design new ones. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. nih.gov

A QSAR model is a mathematical equation that relates the chemical properties (descriptors) of a series of compounds to their biological activity. For the indanone class, descriptors such as lipophilicity (logP), molecular weight, and electronic properties (e.g., HOMO/LUMO energies) have been used to build predictive QSAR models. scispace.com

To design novel analogues of this compound, a QSAR model developed from a series of known indanone inhibitors would be used to predict the activity of newly designed virtual compounds. This allows researchers to prioritize analogues that are predicted to be highly active before committing resources to their synthesis. For instance, a 2D-QSAR study might reveal that increasing the hydrophobicity at the 4-position while maintaining a specific electronic character at the 5-position enhances activity. nih.gov

Key Descriptors in Indanone QSAR Models:

| Descriptor | Physicochemical Property | Typical Influence on Activity |

| LogP | Lipophilicity/Hydrophobicity | Often positively correlated with cell permeability and binding. |

| Molecular Weight (MW) | Size of the molecule | Can influence binding and pharmacokinetic properties. |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Relates to the electron-accepting ability of the molecule. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area | Correlates with drug transport properties and bioavailability. |

Pharmacophore Modeling and Scaffold Hopping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model can be generated from the structure of a known potent ligand (like a highly active indanone derivative) bound to its target or from a set of active molecules. mdpi.com

This model then serves as a 3D query to search large chemical databases for other molecules that match the pharmacophore, regardless of their underlying chemical scaffold. This process, known as "scaffold hopping," can lead to the discovery of entirely new classes of inhibitors. mdpi.com Starting with the indanone core of this compound, a pharmacophore could be developed to identify non-indanone compounds that mimic its key binding interactions, opening up new avenues for drug development.

Future Research Directions and Emerging Paradigms for 4 Iodo 5 Methyl 2,3 Dihydro 1h Inden 1 One Chemistry

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one framework presents a significant area for future investigation. The carbon-iodine bond serves as a key handle for a multitude of transition-metal-catalyzed cross-coupling reactions. While standard methodologies are applicable, future efforts will likely focus on developing novel catalytic systems that offer enhanced efficiency, broader substrate scope, and improved sustainability.

Research in this area could explore:

Economical and Abundant Metal Catalysts: Moving beyond traditional palladium and rhodium catalysts, research into catalysts based on more earth-abundant and less toxic metals like iron, copper, and nickel for C-C and C-heteroatom bond formation is a promising direction. researchgate.net

Advanced Ligand Development: The design of sophisticated ligands capable of stabilizing catalytic intermediates and facilitating challenging coupling reactions under milder conditions will be crucial.

C-H Functionalization: A paradigm shift from pre-functionalized substrates towards direct C-H bond functionalization represents a more atom-economical approach. Catalytic systems that can selectively activate and functionalize the various C-H bonds on the indanone scaffold, in the presence of the C-I bond, would be highly valuable for late-stage modification and the synthesis of diverse derivatives. researchgate.net

A summary of potential catalytic functionalizations is presented below.

| Reaction Type | Catalyst System (Example) | Bond Formed | Potential Application |

| Suzuki Coupling | Pd(OAc)₂ / SPhos | C-Aryl, C-Vinyl | Synthesis of biaryl and styrenyl indanones |

| Heck Coupling | Pd(PPh₃)₄ / Et₃N | C-Alkenyl | Introduction of unsaturated side chains |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | C-Alkynyl | Access to alkynyl-substituted indanones |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | C-N | Synthesis of arylamine derivatives |

| C-H Arylation | Ru(II) or Rh(III) complexes | C-Aryl | Direct functionalization of the indanone core |

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around this compound can be significantly accelerated through the adoption of automated synthesis and high-throughput experimentation (HTE). youtube.comseqens.com These technologies enable the rapid execution and analysis of a large number of reactions in parallel, facilitating efficient reaction optimization and the discovery of novel reactivity. youtube.comyoutube.com

Key areas for integration include:

Reaction Condition Screening: HTE platforms can be employed to rapidly screen a wide array of catalysts, ligands, solvents, bases, and temperatures for functionalization reactions. seqens.compurdue.edu This accelerates the identification of optimal conditions, saving time and resources compared to traditional one-at-a-time experimentation. youtube.com

Library Synthesis: Automated systems can be utilized to synthesize large libraries of derivatives from this compound for biological screening or materials science applications. This parallel synthesis approach is crucial in drug discovery and the development of new functional materials. chemrxiv.org

Data-Driven Discovery: The large datasets generated from HTE can be coupled with machine learning algorithms to identify trends, predict reaction outcomes, and guide the design of new experiments, fostering a more data-rich and intelligent approach to chemical research. chemrxiv.org

| HTE Workflow Stage | Application to this compound Chemistry | Key Benefit |

| Design of Experiments | Creating diverse arrays of coupling partners, catalysts, and ligands. | Comprehensive exploration of reaction variables. |

| Automated Execution | Using liquid handlers and robotic platforms to set up hundreds of reactions in microplates. | Increased efficiency, reduced reagent consumption. youtube.com |

| Rapid Analysis | High-throughput analysis techniques like LC-MS or GC-MS to quickly determine reaction outcomes. | Fast identification of successful reactions ("hits"). |

| Data Analysis | Software tools to visualize results, identify trends, and build predictive models. | Accelerated optimization and discovery of new reactivity. purdue.edu |

Photo- and Electrochemical Approaches to C-I and C-C Bond Transformations

Harnessing light or electricity to drive chemical reactions offers a sustainable alternative to traditional thermal methods. rsc.org Photo- and electrochemical strategies for the activation of the C-I bond in this compound are emerging as powerful tools for forming C-C and C-heteroatom bonds under mild conditions. researchgate.netscientificupdate.com

Photochemical Activation: Upon irradiation with light, often in the presence of a photosensitizer, the C-I bond can undergo homolytic cleavage to generate an aryl radical. nih.gov This highly reactive intermediate can then engage in a variety of transformations, such as addition to alkenes or alkynes, or coupling with other radical species, without the need for transition metals. researchgate.net The strategies for activating aryl iodides include photoinduced dissociation in the presence or absence of organophotocatalysts. researchgate.net

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for generating reactive intermediates. The cathodic reduction of the C-I bond can produce an aryl radical or an aryl anion, which can then react with suitable electrophiles. acs.org This approach avoids the use of stoichiometric chemical reductants, offering a greener synthetic route. rsc.org Electrochemical methods are considered an appealing means to drive redox reactions in a safe and sustainable fashion. acs.org

| Activation Method | Key Intermediate | Reaction Type | Advantages |

| Photochemistry | Aryl Radical | Radical addition, Cross-coupling | Mild conditions, transition-metal-free options. nih.gov |

| Electrochemistry | Aryl Radical, Aryl Anion | Reductive coupling, Nucleophilic addition | Avoids stoichiometric reagents, high functional group tolerance. acs.orgrsc.org |

Development of Cascade and Domino Reactions Utilizing the Indanone Scaffold

Cascade and domino reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy for the synthesis of complex molecular architectures. researchgate.netmdpi.com The this compound scaffold is an ideal platform for the development of such processes, combining the reactivity of the ketone with the potential for subsequent reactions on the aromatic ring.

Future research could focus on designing novel cascade sequences such as:

Addition-Cyclization Sequences: An initial nucleophilic addition or condensation at the ketone could be followed by an intramolecular cyclization that involves the iodo-substituted aromatic ring. For example, a Heck or Sonogashira coupling could be used to append a tether that subsequently cyclizes onto the indanone core.

Radical Cascades: A radical generated at the C-I bond could trigger a cascade of cyclizations and other bond-forming events. For instance, a radical addition to a tethered unsaturated system could initiate a sequence leading to complex polycyclic structures. rsc.org

Rearrangement/Annulation Cascades: The indanone core could be induced to undergo ring expansion or other rearrangements, with the iodo-substituent directing or participating in subsequent annulation reactions to build fused ring systems. rsc.org

These one-pot transformations enhance synthetic efficiency by minimizing purification steps, reducing solvent waste, and improving atom economy, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one?

To confirm the molecular structure and purity, <sup>1</sup>H NMR and <sup>13</sup>C NMR are essential for elucidating proton and carbon environments, respectively . For crystalline samples, single-crystal X-ray diffraction (XRD) using programs like SHELXL (part of the SHELX suite) provides high-resolution structural data, including bond lengths, angles, and torsion angles . The ORTEP-III software with a graphical interface can visualize thermal ellipsoids and molecular packing .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While direct safety data for this compound are not provided, analogous compounds (e.g., 4-Bromo-5-fluoro derivatives) suggest strict precautions :

- Use fume hoods to avoid inhalation of dust or vapors.

- Wear nitrile gloves , lab coats , and safety goggles to prevent skin/eye contact .

- Store in airtight containers away from heat and moisture .

Q. How is the synthetic route for this compound typically optimized?

Synthesis often involves iodination of a precursor (e.g., 5-methyl-2,3-dihydro-1H-inden-1-one) using iodine sources like N-iodosuccinimide (NIS) under controlled conditions. Key optimization steps include:

- Monitoring reaction progress via thin-layer chromatography (TLC) .

- Adjusting temperature and solvent polarity to enhance iodination efficiency.

- Purifying via column chromatography or recrystallization to isolate the iodo-derivative .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT calculations (e.g., using Gaussian-03 with the B3LYP/6-31G(d,p) basis set) can predict:

- Frontier molecular orbitals (HOMO-LUMO) : To assess chemical stability and charge-transfer potential.

- Global reactivity descriptors : Electronegativity, chemical hardness/softness, and electrophilicity index .

- Mulliken charges and molecular electrostatic potential (MEP) surfaces : To identify nucleophilic/electrophilic sites for reaction design .

Q. What strategies are effective in designing derivatives for biological activity studies?

Derivative design often leverages pharmacophore modeling and scaffold modifications :

- Substitution at the indenone core : Introduce groups like hydroxyl or amine to enhance hydrogen-bonding interactions with target enzymes .

- Conformational constraints : Use rigid scaffolds (e.g., cis-aminoindanol) to improve binding selectivity, as seen in aggrecanase inhibitors .

- Structure-activity relationship (SAR) studies : Test derivatives against biological targets (e.g., antimicrobial assays) to correlate substituents with activity .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

Discrepancies may arise from approximations in computational models (e.g., solvent effects). Mitigation strategies include:

- Cross-validation with multiple techniques : Compare DFT results with XRD bond-length data or UV-Vis spectroscopy .

- Solvent-correction models : Incorporate polarizable continuum models (PCM) in DFT to simulate solvent interactions.

- Experimental kinetics : Measure reaction rates under varying conditions (e.g., temperature, pH) to refine computational assumptions .

Q. What methodologies are recommended for analyzing supramolecular interactions in crystalline forms?

For crystal packing analysis:

- Intermolecular interaction mapping : Use SHELXL to identify C–H⋯O hydrogen bonds or π–π stacking (e.g., centroid distances ~3.5 Å) .

- Thermal ellipsoid plots (ORTEP-III) to assess atomic displacement parameters and disorder .

- Hirshfeld surface analysis to quantify interaction contributions (e.g., van der Waals vs. polar interactions) .

Methodological Notes

- Avoiding commercial bias : Focus on peer-reviewed synthesis and characterization protocols rather than vendor-specific data.

- Data reproducibility : Replicate key experiments (e.g., XRD, NMR) across independent labs to validate structural assignments .

- Ethical reporting : Disclose computational limitations (e.g., basis set size) and experimental uncertainties (e.g., crystallographic R-factors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.